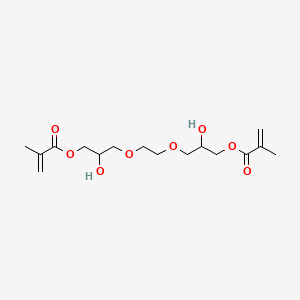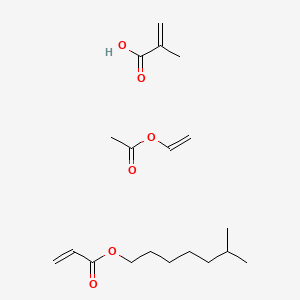
Ethenyl acetate;6-methylheptyl prop-2-enoate;2-methylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, is a complex polymer that combines the properties of its constituent monomers. This compound is part of the acrylate family, known for their versatility and wide range of applications in various industries. The polymer is formed through the polymerization of 2-propenoic acid (acrylic acid), ethenyl acetate (vinyl acetate), and isooctyl 2-propenoate, resulting in a material with unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, typically involves free radical polymerization. This process can be initiated by thermal decomposition of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in a suitable solvent, often in the presence of a chain transfer agent to control the molecular weight of the polymer.
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified, typically by precipitation in a non-solvent, followed by drying and milling to obtain the final product.
化学反应分析
Types of Reactions
2-Propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups into the polymer chain.
科学研究应用
2-Propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound dressings and tissue engineering.
Industry: Applied in coatings, adhesives, and sealants due to its excellent film-forming properties and adhesion to various substrates.
作用机制
The mechanism of action of 2-propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific effects such as enhanced adhesion or biocompatibility. The exact mechanism depends on the application and the environment in which the polymer is used.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, polymer with butyl 2-propenoate and ethenyl acetate
- 2-Propenoic acid, polymer with ethene, ethenyl acetate, and 2-ethylhexyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethenylbenzene
Uniqueness
2-Propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, stands out due to its unique combination of monomers, which imparts specific properties such as flexibility, adhesion, and chemical resistance. These properties make it suitable for a wide range of applications, from industrial coatings to biomedical devices.
属性
CAS 编号 |
66251-44-3 |
|---|---|
分子式 |
C19H32O6 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
ethenyl acetate;6-methylheptyl prop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.2C4H6O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-3-6-4(2)5;1-3(2)4(5)6/h4,10H,1,5-9H2,2-3H3;3H,1H2,2H3;1H2,2H3,(H,5,6) |
InChI 键 |
AUMHUHPIRBJGPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=O)OC=C |
相关CAS编号 |
66251-44-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


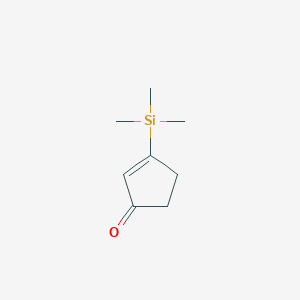
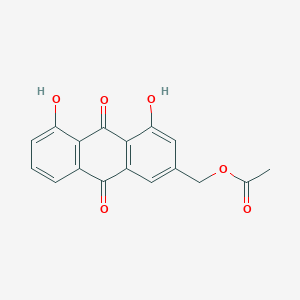
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
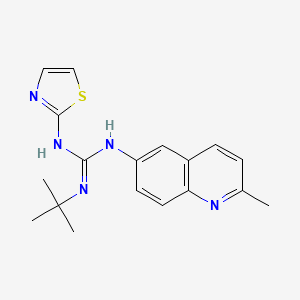
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

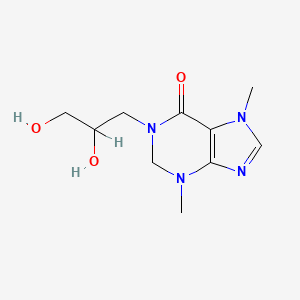
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
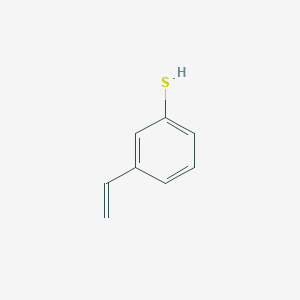
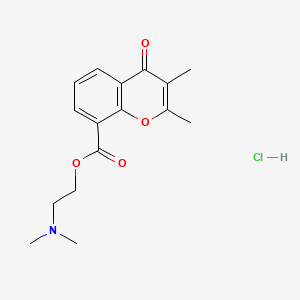


![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
